N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(3-Bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 333448-11-6) is a sulfonamide-glycine hybrid compound characterized by a 3-bromophenyl group and a 4-methylphenylsulfonyl (tosyl) moiety attached to the glycine backbone.
Properties
IUPAC Name |
2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-11-5-7-14(8-6-11)22(20,21)17(10-15(18)19)13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAQSBSEERHMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromophenylamine and 4-methylbenzenesulfonyl chloride.
Reaction: The 3-bromophenylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the bromine atom, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and bromine sites.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the following areas:
- Enzyme Inhibition : N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has shown promise as an inhibitor of various enzymes, including acetylcholinesterase and urease. Preliminary studies indicate strong inhibitory activity, suggesting applications in treating diseases like Alzheimer's and urinary tract infections.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cells, such as human colon adenocarcinoma cells. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways.
- Antibacterial Properties : The compound exhibits moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent.
Chemical Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its unique combination of functional groups allows for the development of derivatives with enhanced biological activities or novel properties.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Strong acetylcholinesterase inhibition | |
| Antibacterial | Moderate to strong activity against Salmonella typhi |
In Vitro Anticancer Study
A study conducted on GC3 human colon adenocarcinoma cells showed that this compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to mitochondrial dysfunction and increased markers of apoptosis.
Enzyme Inhibition Analysis
In experiments assessing enzyme inhibition, the compound demonstrated IC50 values of 0.5 µM for acetylcholinesterase and 1 µM for urease, indicating potent inhibitory effects that could be harnessed for therapeutic applications.
Antibacterial Screening
The compound was tested against five different bacterial strains, showing significant inhibition zones ranging from 12 mm to 20 mm, particularly effective against Salmonella typhi. This suggests its potential utility in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and bromine groups can play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Table 1: Structural Comparison
Substituent Effects on Properties
- Methoxy groups () are electron-donating, reducing electrophilic character compared to halogens.
Solubility and Lipophilicity :
- Para-substituted methyl groups () minimize steric effects compared to meta- or ortho-substituted halogens.
Biological Activity
N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative analyses with similar compounds.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Formation of Sulfonamide Intermediate : The reaction begins with 3-bromophenylamine and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
- Coupling with Glycine : The resulting sulfonamide is then coupled with glycine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. The sulfonyl and bromine groups are critical for binding interactions, potentially modulating enzyme activity or receptor signaling pathways. For example, compounds with similar structures have been shown to act as enzyme inhibitors, affecting various biochemical processes .
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial activity. A study on related compounds demonstrated that derivatives containing bromine atoms showed enhanced antimicrobial effects against various bacterial strains. The presence of electron-withdrawing groups, such as bromine, has been associated with improved antibacterial potency .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | 100 | Staphylococcus aureus |
| N-(3-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | 75 | Escherichia coli |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Similar sulfonamide derivatives have shown efficacy in inhibiting specific enzymes involved in metabolic pathways, suggesting that this compound could serve as a valuable probe in biochemical studies .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Evaluation : A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Studies : Research on similar compounds revealed varying levels of cytotoxicity against cancer cell lines. Compounds with bromine substituents were noted for their selective toxicity, which could be leveraged for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
